
Pigment Yellow 180 (C.I. 21290)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pigment Yellow 180, also known as C.I. 21290, is a benzimidazolone-based yellow pigment. It is widely used in various applications due to its excellent color strength, lightfastness, and heat stability. This compound is characterized by its greenish-yellow hue and is commonly used in inks, coatings, and plastics .
準備方法
Synthetic Routes and Reaction Conditions
Pigment Yellow 180 is synthesized through a multi-step process involving the coupling of diazonium salts with benzimidazolone derivatives. The reaction typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a benzimidazolone derivative under alkaline conditions to form the pigment.
Industrial Production Methods
Industrial production of Pigment Yellow 180 involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the pigment is often subjected to post-treatment processes such as milling and surface treatment to enhance its dispersibility and performance in various applications .
化学反応の分析
Types of Reactions
Pigment Yellow 180 undergoes several types of chemical reactions, including:
Oxidation: The pigment can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can occur under strong reducing conditions, affecting the azo linkage in the pigment molecule.
Substitution: The pigment can undergo substitution reactions, particularly at the aromatic rings, under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can result in the cleavage of the azo linkage .
科学的研究の応用
Pigment Yellow 180 has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in various analytical techniques and studies on pigment stability and reactivity.
Biology: Employed in biological staining and labeling due to its bright color and stability.
Medicine: Investigated for potential use in drug delivery systems and as a marker in medical diagnostics.
作用機序
The mechanism by which Pigment Yellow 180 exerts its effects is primarily related to its molecular structure. The benzimidazolone core and azo linkage contribute to its color properties and stability. The pigment interacts with various substrates through physical adsorption and chemical bonding, leading to its widespread use in different applications .
類似化合物との比較
Similar Compounds
Pigment Yellow 181: Another benzimidazolone-based yellow pigment with similar properties but slightly different hue and stability.
Pigment Yellow 183: Known for its excellent lightfastness and heat stability, used in high-performance applications.
Pigment Yellow 194: A yellow pigment with good dispersibility and color strength, used in coatings and plastics.
Uniqueness of Pigment Yellow 180
Pigment Yellow 180 stands out due to its unique combination of greenish-yellow hue, excellent lightfastness, and heat stability. Its versatility in various applications, from inks to plastics, makes it a preferred choice in many industries .
特性
分子式 |
C36H28N10O8 |
|---|---|
分子量 |
728.7 g/mol |
IUPAC名 |
2-[[2-[2-[2-[[1,3-dioxo-1-[(2-oxobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenoxy]ethoxy]phenyl]diazenyl]-3-oxo-N-(2-oxobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C36H28N10O8/c1-19(47)31(33(49)37-21-11-13-23-27(17-21)41-35(51)39-23)45-43-25-7-3-5-9-29(25)53-15-16-54-30-10-6-4-8-26(30)44-46-32(20(2)48)34(50)38-22-12-14-24-28(18-22)42-36(52)40-24/h3-14,17-18,31-32H,15-16H2,1-2H3,(H,37,49)(H,38,50) |
InChIキー |
RFIGUUFNKNICHV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)NC1=CC2=NC(=O)N=C2C=C1)N=NC3=CC=CC=C3OCCOC4=CC=CC=C4N=NC(C(=O)C)C(=O)NC5=CC6=NC(=O)N=C6C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


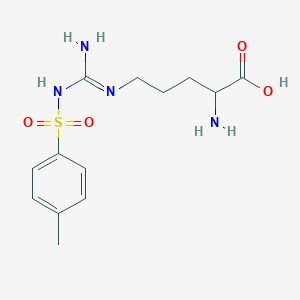
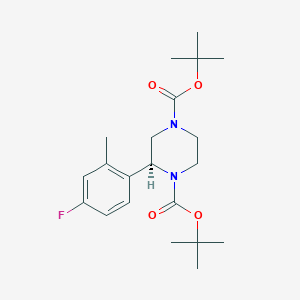
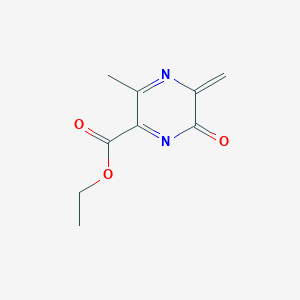
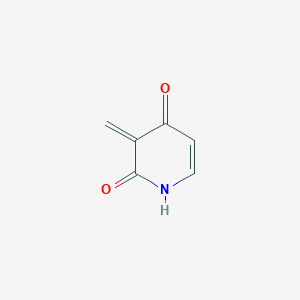

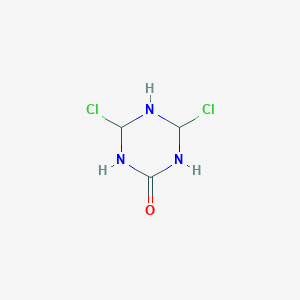
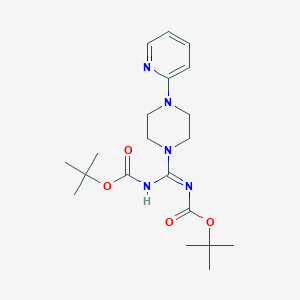
![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)



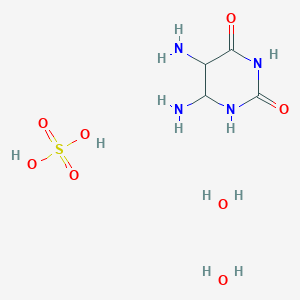
![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)

